3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride
Overview
Description
3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride is a chemical compound with the CAS Number: 1427379-38-1 . It has a molecular weight of 167.68 and its IUPAC name is 3,3-dimethyl-4-(methylamino)butan-1-ol hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Scientific Research Applications
Biological Effects of Related Compounds
In the study of the biological effects of various acetamide and formamide derivatives, Kennedy (2001) reviews the toxicological profiles of these compounds, which could be structurally related to "3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride" given their amine components. This review could provide insights into the biological interactions and potential applications or considerations in research involving similar chemical structures (G. Kennedy, 2001).
Synthesis and Optimization in Chemical Processes
Research focusing on the optimization of chemical processes, such as the production of Butene-1 through ethylene dimerization using Alphabutol technology, highlights the importance of selective chemical synthesis and optimization in industrial and research applications. Alenezi et al. (2019) discuss advancements in this area, which could be relevant for the synthesis or application of "3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride" in similar industrial processes (Hamoud Alenezi, Z. Manan, D. N. A. Zaidel, 2019).
Analytical Techniques in Chemical Analysis
The review by Haman et al. (2015) on the occurrence, fate, and behavior of parabens in aquatic environments exemplifies the application of analytical chemistry in environmental science. This study, while not directly related, emphasizes the importance of analytical techniques that could also be applicable for studying the environmental impact, behavior, and fate of "3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride" (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
3,3-dimethyl-4-(methylamino)butan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,4-5-9)6-8-3;/h8-9H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPWVITXKQPNLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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